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molecular formula C7H8ClNO3S B8723985 4-Chlorophenyl methylsulfamate CAS No. 54838-83-4

4-Chlorophenyl methylsulfamate

Cat. No. B8723985
M. Wt: 221.66 g/mol
InChI Key: LQPXMQWXTFWTIM-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A solution of 18.1 g (0.14 mole) of N-methylsulfamoyl chloride (Preparation 24) in 20 ml methylene chloride was added at 10°-20° C. to a solution of 12.8 g (0.10 mole) of 4-chlorophenol and 15 g (0.15 mole) of triethylamine in 50 ml of methylene chloride. The cooling was removed and the mixture stirred at ambient temperature for four hours. The mixture was filtered to remove the triethylamine hydrochloride. The filtrate was extracted with dilute HCl (6 ml of 37% hydrochloric acid in 60 ml water) followed by a water wash. The organic layer was then extracted with dilute potassium carbonate (8.0 g in 80 ml water) followed by a water wash. The methylene chloride layer was concentrated to 21.7 g of yellow oil which crystallized on cooling. The solid was stirred in a mixture of 10 ml toluene and 63 ml petroleum ether to obtain 20.3 g of yellow solid. The 20.3 g was recrystallized from 1:2 toluene: petroleum ether to give 8.73 g of white solid, mp 61°-62° C.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3](Cl)(=[O:5])=[O:4].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][S:3](=[O:5])(=[O:4])[NH:2][CH3:1])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
CNS(=O)(=O)Cl
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling was removed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the triethylamine hydrochloride
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dilute HCl (6 ml of 37% hydrochloric acid in 60 ml water)
WASH
Type
WASH
Details
wash
EXTRACTION
Type
EXTRACTION
Details
The organic layer was then extracted with dilute potassium carbonate (8.0 g in 80 ml water)
WASH
Type
WASH
Details
wash
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride layer was concentrated to 21.7 g of yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
STIRRING
Type
STIRRING
Details
The solid was stirred in a mixture of 10 ml toluene and 63 ml petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)OS(NC)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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